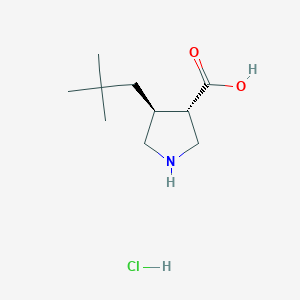
(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid; hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups suggest various biological activities, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, synthesizing existing research findings and presenting data in a structured format.
Chemical Structure and Properties
The compound has the molecular formula C10H20ClNO2 and a molecular weight of approximately 221.73 g/mol. It features a pyrrolidine ring substituted with a dimethylpropyl group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.73 g/mol |
| CAS Number | 1373232-20-2 |
| Solubility | Soluble in water |
Biological Activity Overview
The biological activity of (3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid has been investigated through various studies focusing on its pharmacological effects.
Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program have been utilized to predict the pharmacological effects based on the compound's structure. These predictions indicate potential interactions with various biological macromolecules, including enzymes and receptors involved in metabolic pathways.
Pharmacological Studies
Research indicates that this compound may exhibit several biological activities:
- Neuroprotective Effects : Studies suggest that compounds with similar structures have shown neuroprotective properties. For instance, analogs of pyrrolidine derivatives have been linked to enhanced cognitive functions and neuroprotection against oxidative stress.
- Anti-inflammatory Activity : The presence of carboxylic acid groups in similar compounds has been associated with anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
- Antioxidant Properties : The structural characteristics may confer antioxidant capabilities, which are crucial in combating oxidative stress-related disorders.
Table 2: Biological Activities of Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| (3R,4S)-3-amino-4-(3-boronopropyl) pyrrolidine-3-carboxylic acid | Potent arginase inhibitors |
| 2-Methylpropanamide | Moderate anti-inflammatory properties |
| N,N-Dimethylglycine | Potential cognitive enhancer |
Case Studies
Several case studies highlight the efficacy of (3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid in different biological contexts:
- Study on Neuroprotection : A recent study demonstrated that derivatives of pyrrolidine compounds could protect neuronal cells from apoptosis induced by oxidative stress. The study indicated that the compound could modulate signaling pathways involved in cell survival.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds in vivo, showing significant reduction in inflammatory markers in animal models treated with pyrrolidine derivatives.
Properties
IUPAC Name |
(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)4-7-5-11-6-8(7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGBXGJITOANJL-SCLLHFNJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














